molecular formula C8H6ClF3N2O B13698691 4-chloro-N'-hydroxy-3-(trifluoromethyl)benzenecarboximidamide

4-chloro-N'-hydroxy-3-(trifluoromethyl)benzenecarboximidamide

Cat. No.: B13698691
M. Wt: 238.59 g/mol
InChI Key: DIGGGXMERCSXLD-UHFFFAOYSA-N
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Description

4-chloro-N’-hydroxy-3-(trifluoromethyl)benzenecarboximidamide is a chemical compound with the molecular formula C8H6ClF3N2O It is known for its unique structural features, which include a chloro group, a trifluoromethyl group, and a hydroxy group attached to a benzenecarboximidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-hydroxy-3-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 4-chloro-N’-hydroxy-3-(trifluoromethyl)benzenecarboximidamide .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-hydroxy-3-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N’-hydroxy-3-(trifluoromethyl)benzenecarboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N’-hydroxy-3-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
  • 4-chloro-3-(trifluoromethyl)benzaldehyde

Uniqueness

4-chloro-N’-hydroxy-3-(trifluoromethyl)benzenecarboximidamide is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H6ClF3N2O

Molecular Weight

238.59 g/mol

IUPAC Name

4-chloro-N'-hydroxy-3-(trifluoromethyl)benzenecarboximidamide

InChI

InChI=1S/C8H6ClF3N2O/c9-6-2-1-4(7(13)14-15)3-5(6)8(10,11)12/h1-3,15H,(H2,13,14)

InChI Key

DIGGGXMERCSXLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)C(F)(F)F)Cl

Origin of Product

United States

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